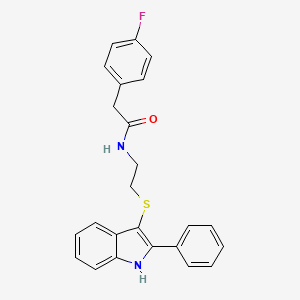

(4-Morpholinophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .Chemical Reactions Analysis

The chemical compound “(4-Morpholinophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone” is a versatile material used in scientific research. Its unique structure allows for a wide range of applications, including drug discovery, catalysis, and material synthesis.Physical and Chemical Properties Analysis

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- A novel bioactive heterocycle, closely related to the requested compound, was synthesized and evaluated for its antiproliferative activity. The structure was characterized using various spectroscopic techniques, indicating the potential for biological activity (S. Benaka Prasad et al., 2018).

- Another study focused on synthesizing [11C]HG-10-102-01, a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, showing the importance of morpholino compounds in diagnostic applications (Min Wang et al., 2017).

Interaction Studies

- Research on Co(III) complexes with morpholine and other heterocyclic bases provided insights into molecular interactions, which could inform the design of new compounds with specific properties (M. Amirnasr et al., 2001).

Biological Activity

- A series of novel 4-benzyl-morpholine-2-carboxylic acid derivatives were synthesized and evaluated for their anti-proliferative activity against various neoplastic cells, indicating the potential for cancer therapy applications (M. Al‐Ghorbani et al., 2017).

- In a study exploring enzyme inhibitory activities, derivatives of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide showed significant inhibition against enzymes relevant to neurodegenerative diseases, highlighting the therapeutic potential of morpholine-containing compounds (A. Cetin et al., 2021).

Chemical Properties and Interactions

- The study of binary mixtures consisting of morpholine, piperidine with methanol, and pyridine at different temperatures provided valuable data on their physical properties, which could be useful in designing solvent systems for chemical reactions and drug formulations (G. R. Rao et al., 2004).

Synthesis Techniques

- Microwave-assisted synthesis of mono- and disubstituted 4-hydroxyacetophenone derivatives via Mannich reaction demonstrated an efficient and environmentally benign method for producing compounds, including those with morpholine groups, which could be applied in various scientific and industrial fields (Ghadah Aljohani et al., 2019).

Mecanismo De Acción

Target of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad pharmacological activity .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .

Direcciones Futuras

Piperidine is a vital fundament in the production of drugs . This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs . This suggests that “(4-Morpholinophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone” could have potential future applications in the field of drug discovery.

Propiedades

IUPAC Name |

(4-morpholin-4-ylphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c25-21(17-1-3-18(4-2-17)23-13-15-26-16-14-23)24-11-7-20(8-12-24)27-19-5-9-22-10-6-19/h1-6,9-10,20H,7-8,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSFMJHMZXUMKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2888313.png)

![Tert-butyl 2-[(2-chloro-5-methylsulfanylbenzoyl)amino]-2-cyanoacetate](/img/structure/B2888314.png)

![2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride](/img/no-structure.png)

![8-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888319.png)

![Methyl 1,5-dibenzyl-3-(2-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2888323.png)

![N-(7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)prop-2-enamide](/img/structure/B2888325.png)

![3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2888327.png)

![(2E)-3-(4-chlorophenyl)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2888330.png)

![2-(3-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2888333.png)